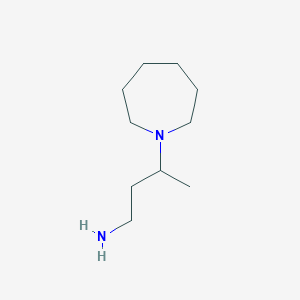

(3-Azepan-1-ylbutyl)amine

概要

説明

(3-Azepan-1-ylbutyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a butylamine chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azepan-1-ylbutyl)amine can be achieved through several methods:

Reductive Amination: One common method involves the reductive amination of 3-azepanone with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated butylamine derivative with azepane. This reaction requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution.

Cyclization Reactions: Cyclization of appropriate precursors can also yield this compound. For example, the cyclization of a linear precursor containing both amine and halide functionalities under basic conditions can form the azepane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions

(3-Azepan-1-ylbutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

科学的研究の応用

Medicinal Chemistry

1.1. Sigma Receptor Ligands

Research indicates that compounds featuring azepane rings, like (3-Azepan-1-ylbutyl)amine, can serve as ligands for sigma receptors (σRs), which are implicated in several neurological conditions. Sigma receptors have been associated with therapeutic effects in treating depression, anxiety, schizophrenia, and neuroprotection . The structural modifications of azepane derivatives may enhance their affinity and selectivity towards these receptors, making them promising candidates for drug development.

1.2. Cancer Treatment

The compound's ability to interact with cellular pathways suggests potential applications in oncology. Azepane derivatives have been explored for their role in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have been linked to cancer proliferation . By targeting these pathways, this compound could contribute to the development of anti-cancer therapies.

Pharmacological Studies

2.1. Metabolic Stability

Studies focusing on the metabolic stability of cyclic amines reveal that modifications to the azepane structure can lead to improved pharmacokinetic profiles. For instance, the introduction of sterically hindered groups may reduce metabolic degradation . This property is vital for enhancing the bioavailability and efficacy of potential pharmaceutical agents derived from this compound.

2.2. Neuropharmacology

The interaction of azepane derivatives with neurotransmitter systems highlights their relevance in neuropharmacology. Specifically, their binding affinity to sigma receptors suggests roles in modulating dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive functions . This opens avenues for exploring this compound in treating neurological disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Cobos et al., 2008 | Sigma Receptor Binding | Identified potential therapeutic uses for σR ligands in mental health disorders |

| Cirino et al., 2019 | Metabolic Stability | Demonstrated improved stability of modified azepane derivatives |

| Georgiadis et al., 2017 | Cancer Applications | Highlighted the role of azepane derivatives in inhibiting CDKs linked to cancer proliferation |

作用機序

The mechanism of action of (3-Azepan-1-ylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

(3-Azepan-1-ylpropyl)amine: Similar structure but with a shorter propyl chain.

(3-Azepan-1-ylethyl)amine: Similar structure but with an ethyl chain.

(3-Azepan-1-ylmethyl)amine: Similar structure but with a methyl chain.

Uniqueness

(3-Azepan-1-ylbutyl)amine is unique due to its specific chain length and the presence of the azepane ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

生物活性

(3-Azepan-1-ylbutyl)amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data that highlight its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which influences its interaction with biological targets. The compound's molecular weight, solubility, and lipophilicity are critical for its bioavailability and activity.

Research indicates that this compound may act through multiple mechanisms:

- Enzyme Inhibition : Studies have shown that azepane derivatives can inhibit protein kinases such as PKB-alpha and PKA, which are crucial in various signaling pathways related to cell growth and metabolism .

- Receptor Modulation : Compounds similar to this compound have been identified as modulators of the melanocortin-5 receptor (MC5R), suggesting a role in metabolic regulation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Protein Kinase Inhibition | PKB-alpha (IC50 = 4 nM) | |

| Receptor Antagonism | MC5R modulation | |

| Cell Growth Inhibition | Trypanosoma brucei |

Case Studies

- Inhibition of Trypanosoma brucei : A study explored the efficacy of azepane derivatives against Trypanosoma brucei, where compounds similar to this compound showed significant cytotoxicity. The research emphasized the importance of structural modifications to enhance lipophilicity for better cellular uptake .

- Protein Kinase Inhibition : Another study focused on the structure-based optimization of azepane derivatives for inhibiting PKB-alpha and PKA. The findings revealed that specific substitutions on the azepane ring significantly enhanced inhibitory potency, indicating the potential for developing targeted therapies against diseases linked to these kinases .

Research Findings

Recent investigations into this compound's biological activity have highlighted several critical findings:

- Stability and Metabolism : Metabolic stability studies suggest that modifications to the azepane structure can improve resistance to enzymatic degradation, thereby enhancing therapeutic potential .

- Binding Affinity : Ligand-binding studies have identified new binding sites for compounds related to this compound, providing insights into their mechanism of action at the molecular level .

特性

IUPAC Name |

3-(azepan-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(6-7-11)12-8-4-2-3-5-9-12/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILBNNCZOYVSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。